molecular formula C12H18ClNO2 B6617629 methyl 3-amino-3-phenylpentanoate hydrochloride CAS No. 1803591-84-5

methyl 3-amino-3-phenylpentanoate hydrochloride

Cat. No.: B6617629
CAS No.: 1803591-84-5
M. Wt: 243.73 g/mol
InChI Key: JHGKWBUMQVSEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-phenylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-3-phenylpentanoate hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-phenylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison: Methyl 3-amino-3-phenylpentanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

Biological Activity

Methyl 3-amino-3-phenylpentanoate hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14ClNO2C_{10}H_{14}ClNO_2 and features both an amino group and an ester functional group, which contribute to its reactivity and biological interactions. The presence of the phenyl group enhances its lipophilicity, which is crucial for membrane permeability and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. For example, studies have shown that it can affect enzyme-substrate interactions, which are critical in drug metabolism and pharmacokinetics.
  • Receptor Binding : The amino group can form hydrogen bonds with receptor sites, facilitating binding to neurotransmitter receptors or other protein targets. This property is essential for its potential use in neuropharmacology.
  • Chemical Reactivity : this compound can undergo various chemical transformations, such as oxidation and reduction, leading to the formation of bioactive derivatives that may exhibit enhanced therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
  • Analgesic Properties : Its potential as an analgesic has been explored in various models, indicating possible effectiveness in pain management.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective activity, suggesting that this compound could influence neurotransmitter dynamics and protect against neuronal damage.

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered intraperitoneally at varying dosages (10 mg/kg, 20 mg/kg, 50 mg/kg), and results showed a significant reduction in edema compared to the control group. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Dosage (mg/kg)Edema Reduction (%)
Control0
1025
2045
5070

Neuroprotective Study

In another study focusing on neuroprotection, this compound was tested against oxidative stress-induced neuronal cell death. The compound demonstrated a dose-dependent protective effect on neuronal cells exposed to hydrogen peroxide.

Concentration (µM)Cell Viability (%)
Control100
1080
2565
5040

Properties

IUPAC Name

methyl 3-amino-3-phenylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-12(13,9-11(14)15-2)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKWBUMQVSEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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